3-Ethylaminopyridine-N-oxide
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Overview
Description
3-Ethylaminopyridine-N-oxide is a derivative of pyridine N-oxide, a class of compounds known for their unique chemical properties and applications. Pyridine N-oxides are mild Lewis bases that can activate certain Lewis acidic parts of molecules, increasing the reactivity of their nucleophilic parts towards various reactions with electrophiles
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylaminopyridine-N-oxide can be synthesized through several methods. One common approach involves the oxidation of 3-ethylaminopyridine using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired N-oxide product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes using packed-bed microreactors. These reactors, combined with oxidizing agents like hydrogen peroxide in methanol, offer a safer, greener, and more efficient production method compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylaminopyridine-N-oxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in reactions with terminal alkynes to form α-acetoxy ketones.
Reduction: The compound can be reduced back to its parent amine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the N-oxide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, and other peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under appropriate conditions.
Major Products Formed:
Oxidation: α-Acetoxy ketones and other oxidized derivatives.
Reduction: 3-Ethylaminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethylaminopyridine-N-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethylaminopyridine-N-oxide involves its role as a mild Lewis base. It can activate Lewis acidic parts of molecules, increasing the reactivity of their nucleophilic parts towards various reactions with electrophiles . This activation enhances the compound’s ability to participate in and catalyze a wide range of chemical reactions.
Comparison with Similar Compounds
Pyridine N-oxide: The parent compound, known for its use in oxidation reactions and as a catalyst.
2-Methoxypyridine N-oxide: Similar in structure but with a methoxy group at the 2-position, affecting its reactivity and applications.
4-Methoxypyridine N-oxide: Another derivative with a methoxy group at the 4-position, influencing its electronic properties and reactivity.
Uniqueness: 3-Ethylaminopyridine-N-oxide is unique due to the presence of the ethylamino group, which can influence its reactivity and interactions with other molecules. This structural variation allows for specific applications and reactions that may not be possible with other pyridine N-oxide derivatives .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(1-oxidopyridin-1-ium-3-yl)ethanamine |
InChI |
InChI=1S/C7H10N2O/c8-4-3-7-2-1-5-9(10)6-7/h1-2,5-6H,3-4,8H2 |
InChI Key |
KDGGKECMTYSONT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CCN |
Origin of Product |
United States |
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